3,3-Dimethylcyclohexanamine hydrochloride
Description
Overview of Substituted Cyclohexanamine Compounds in Academic Research
Substituted cyclohexanamine compounds are a significant focus of academic and industrial research due to their wide-ranging utility. The core structure can be modified in several ways, such as by adding alkyl, aryl, or other functional groups to the cyclohexane (B81311) ring or the amine group. These modifications allow for the "fine-tuning" of the molecule's pharmacological or chemical profile. wikipedia.org
For instance, arylcyclohexylamines, which feature an aryl group attached to the same carbon as the amine, have been extensively investigated for their effects on the central nervous system, with phencyclidine (PCP) and ketamine being well-known examples. wikipedia.org Research in this area has led to the development of compounds with potential as stimulants, analgesics, and neuroprotective agents. wikipedia.org Other derivatives serve as crucial components in material science; they are used as curing agents for epoxy resins, accelerators for vulcanization, and corrosion inhibitors. wikipedia.orgontosight.aiontosight.ai The synthesis of these compounds is also an active area of research, with common methods including the hydrogenation of corresponding anilines or the reductive amination of cyclohexanones. wikipedia.orgmdpi.com
The table below illustrates the diversity of substituted cyclohexanamines and their primary areas of research.
| Compound Class | Substitution Example | Primary Area of Academic/Industrial Research |
| Arylcyclohexylamines | Phencyclidine (PCP) | NMDA receptor antagonists, anesthetics, neuropharmacology. wikipedia.org |
| N-Alkyl Cyclohexanamines | N,N-Dimethylcyclohexylamine | Catalysts in polyurethane foam production, chemical intermediates. nih.gov |
| Ring-Substituted Amines | 4-Aminocyclohexane Derivatives | Development of receptor-specific ligands (e.g., for opioid receptors) for pain management. google.com |
| Basic Cyclohexanamines | Cyclohexylamine (B46788) | Precursors to sulfenamide-based vulcanization accelerators, corrosion inhibitors. wikipedia.org |
Significance of 3,3-Dimethylcyclohexanamine Hydrochloride within Amine Chemistry
Within the extensive family of cyclohexanamines, this compound emerges as a compound of interest due to its specific structural features. Its chemical formula is C8H18ClN, and it has a molecular weight of approximately 163.69 g/mol . calpaclab.comchemscene.com The hydrochloride salt form enhances the compound's stability and modifies its solubility, a common practice for amine compounds. ontosight.ai
The primary significance of this compound in amine chemistry lies in its role as a specialized building block or chemical intermediate. The presence of two methyl groups on the third carbon of the cyclohexane ring (a gem-dimethyl group) introduces specific steric and electronic properties. This fixed substitution pattern provides a unique and rigid scaffold that researchers can use to construct more complex molecules with well-defined three-dimensional shapes, which is particularly valuable in pharmaceutical design and asymmetric synthesis. The (R)-enantiomer of the compound is also available, highlighting its utility in stereospecific chemical processes. cymitquimica.com
While extensive research on this specific molecule is not widely published, its structure is analogous to other substituted cyclohexanamines that have been investigated for their potential biological activities. ontosight.ai Compounds with similar substituted cyclic amine structures are often explored in medicinal chemistry for their potential analgesic or anti-inflammatory effects. ontosight.ai Therefore, this compound represents a valuable starting material for creating novel chemical entities for evaluation in various scientific fields.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 226549-07-1 (for the base); specific CAS numbers exist for stereoisomers and the HCl salt. labsolu.ca |
| Molecular Formula | C8H18ClN calpaclab.comchemscene.com |
| Molecular Weight | 163.69 g/mol calpaclab.comcymitquimica.com |
| Synonyms | 3,3-dimethylcyclohexan-1-amine hydrochloride, (3,3-dimethylcyclohexyl)amine hydrochloride. labsolu.ca |
| Form | Hydrochloride Salt |
Current Research Trajectories and Future Directions Pertaining to the Compound
Current research involving specifically this compound is primarily focused on its use as an organic building block in synthetic chemistry. calpaclab.com Its availability for laboratory use suggests its application in the synthesis of more complex target molecules in academic and industrial research settings. cymitquimica.com
Future research trajectories are likely to proceed in several directions, extrapolated from studies on analogous compounds:
Medicinal Chemistry: A significant avenue for future research is the incorporation of the 3,3-dimethylcyclohexanamine scaffold into novel pharmaceutical candidates. Research on other substituted aminocyclohexane derivatives has targeted modulators of opioid receptors for the treatment of pain. google.com The unique stereochemical and conformational properties imparted by the gem-dimethyl group could be exploited to design ligands with high specificity for various biological targets, potentially leading to new therapeutics.
Asymmetric Synthesis: Given the availability of specific enantiomers like (R)-3,3-Dimethylcyclohexanamine hydrochloride, the compound is a valuable chiral building block. cymitquimica.com Future work could involve its use as a chiral auxiliary or as a starting material for the asymmetric synthesis of complex natural products or active pharmaceutical ingredients, where precise control of stereochemistry is critical.
Materials Science: Like other cycloaliphatic amines, derivatives of 3,3-Dimethylcyclohexanamine could be investigated for applications in polymer science. ontosight.ai Its defined structure could be used to synthesize specialized monomers for creating polymers with unique thermal or mechanical properties.
While direct research on this compound remains specialized, its structural attributes position it as a valuable tool for future innovations in drug discovery and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethylcyclohexanamine Hydrochloride
Direct Synthetic Routes to 3,3-Dimethylcyclohexanamine (Free Base)
Two principal pathways for the synthesis of 3,3-dimethylcyclohexanamine involve the reductive amination of 3,3-dimethylcyclohexanone (B1346601) and the catalytic hydrogenation of 3,3-dimethylcyclohexanone oxime. Both methods utilize the readily available ketone precursor, 3,3-dimethylcyclohexanone, which can be synthesized from precursors like dimedone or 3,3-dimethyl-cyclohex-5-en-1-one.
Reductive Amination of 3,3-Dimethylcyclohexanone: This widely used method involves the reaction of 3,3-dimethylcyclohexanone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. The reaction proceeds through an intermediate imine, which is then reduced to the final amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like nickel). The choice of reducing agent can influence the reaction conditions and selectivity.
Catalytic Hydrogenation of 3,3-Dimethylcyclohexanone Oxime: An alternative route involves the initial conversion of 3,3-dimethylcyclohexanone to its corresponding oxime by reaction with hydroxylamine. The resulting 3,3-dimethylcyclohexanone oxime is then subjected to catalytic hydrogenation to yield the desired amine. This method is a reliable way to produce primary amines from ketones.
A summary of these direct synthetic routes is presented in the table below.
| Starting Material | Reagents | Product | Key Features |
| 3,3-Dimethylcyclohexanone | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | 3,3-Dimethylcyclohexanamine | A versatile one-pot reaction. |
| 3,3-Dimethylcyclohexanone | 1. Hydroxylamine (NH₂OH) 2. H₂/Catalyst (e.g., Ni, Pd) | 3,3-Dimethylcyclohexanamine | Proceeds through a stable oxime intermediate. |
Conversion to Hydrochloride Salt
The conversion of the free base, 3,3-dimethylcyclohexanamine, to its hydrochloride salt is a standard acid-base reaction. This process is typically carried out to improve the compound's stability, crystallinity, and handling properties. The reaction involves treating a solution of the amine with hydrochloric acid (HCl). The nitrogen atom of the amine acts as a base, accepting a proton from the hydrochloric acid to form the ammonium (B1175870) chloride salt.
The general procedure involves dissolving the 3,3-dimethylcyclohexanamine free base in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid, either as a gas dissolved in a solvent or as an aqueous solution, is then added, often dropwise, to the amine solution with stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried.
Enantioselective Synthesis and Chiral Resolution of 3,3-Dimethylcyclohexanamine Hydrochloride
3,3-Dimethylcyclohexanamine possesses a chiral center at the carbon atom bonded to the amino group, meaning it can exist as a pair of enantiomers, (R)-3,3-dimethylcyclohexanamine and (S)-3,3-dimethylcyclohexanamine. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. This can be achieved through two main strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to directly produce a single enantiomer. One method involves the use of chiral catalysts or reagents during the synthetic process. For instance, asymmetric reductive amination of 3,3-dimethylcyclohexanone could be performed using a chiral catalyst or a chiral auxiliary. Another advanced method is the use of enzymes, such as amine transaminases, which can exhibit high stereoselectivity in the conversion of a ketone to a chiral amine.
Chiral Resolution: This is a more traditional method that involves the separation of a racemic mixture of the amine. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org Chiral carboxylic acids, such as (+)-tartaric acid or (-)-mandelic acid, are frequently used for this purpose. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the desired enantiomer of the amine can be liberated by treatment with a base to remove the chiral resolving agent. wikipedia.orgnih.gov
| Method | Description | Key Reagents/Techniques |
| Enantioselective Synthesis | Direct formation of a single enantiomer. | Chiral catalysts, chiral auxiliaries, enzymes (e.g., amine transaminases). |
| Chiral Resolution | Separation of a racemic mixture. | Chiral resolving agents (e.g., tartaric acid, mandelic acid), fractional crystallization. wikipedia.orgnih.gov |
Derivatization Strategies Utilizing 3,3-Dimethylcyclohexanamine as a Precursor
The primary amine functionality and the cyclohexyl ring of 3,3-dimethylcyclohexanamine provide reactive sites for further chemical modifications, allowing for the synthesis of a variety of derivatives.
Formation of N-Substituted Derivatives via Alkylation and Acylation
The nitrogen atom of 3,3-dimethylcyclohexanamine can be readily functionalized through alkylation and acylation reactions.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) or through reductive amination with an aldehyde or ketone. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethyl derivative.
N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom to form an amide. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Functionalization of the Cyclohexyl Ring System
While the amino group is the most reactive site, the cyclohexyl ring can also be functionalized, although this often requires more specific and sometimes harsher reaction conditions. Potential transformations could include free-radical halogenation to introduce a halogen atom onto the ring, which could then serve as a handle for further modifications. However, such reactions may lack regioselectivity and could lead to a mixture of products. More controlled functionalization would likely require the use of advanced synthetic methodologies.
Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethylcyclohexanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure and Configuration
NMR spectroscopy is the cornerstone for the structural analysis of 3,3-dimethylcyclohexanamine hydrochloride. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled. For the purpose of this analysis, the following numbering scheme for the cyclohexyl ring will be used: C1 is the carbon atom bonded to the amino group, and the numbering proceeds around the ring to C3, which bears the two methyl groups.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The proton attached to the nitrogen atom of the ammonium (B1175870) group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The proton on C1, the carbon bearing the amino group, is anticipated to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent electronegative nitrogen atom, likely appearing as a multiplet.
The protons on the remaining methylene (B1212753) groups of the cyclohexane (B81311) ring (C2, C4, C5, and C6) would resonate in the upfield region, with their signals likely overlapping to form a complex series of multiplets. The two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The geminal dimethyl groups would likely appear at the most upfield region of the spectrum.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | br s | 3H | -NH₃⁺ |
| ~3.0-3.2 | m | 1H | H-1 |
| ~1.2-1.8 | m | 8H | H-2, H-4, H-5, H-6 |
| ~0.9 | s | 6H | C(CH₃)₂ |
Note: Predicted data is based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct carbon signals are expected. The carbon atom C1, directly attached to the nitrogen, would be the most downfield among the aliphatic carbons. The quaternary carbon C3, bearing the two methyl groups, would also have a characteristic chemical shift. The two methyl carbons are equivalent and will produce a single signal in the upfield region. The remaining methylene carbons of the cyclohexane ring (C2, C4, C5, and C6) will have distinct chemical shifts.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~50-55 | C-1 |
| ~35-40 | C-2 |
| ~30-35 | C-3 |
| ~40-45 | C-4 |
| ~20-25 | C-5 |
| ~30-35 | C-6 |
| ~25-30 | C(CH₃)₂ |
Note: Predicted data is based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the proton at C1 and the adjacent protons at C2 and C6. Further correlations would be observed between the protons on C2 and the (non-existent) proton on C3, and between the protons on C4 and C5, and C5 and C6, thus mapping out the connectivity of the cyclohexane ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon would show a cross-peak with the signal of the proton(s) attached to it. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). Key correlations would be expected from the methyl protons to the quaternary carbon C3 and to the adjacent methylene carbon C2 and C4. The proton at C1 would show correlations to C2, C3, and C6, further confirming the substitution pattern on the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of the free base (3,3-dimethylcyclohexanamine). This allows for the calculation of the elemental formula with high accuracy, providing strong evidence for the compound's identity. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₈H₁₇N + H]⁺ | 128.1434 |
Note: The observed mass in an HRMS experiment should be within a few parts per million (ppm) of the calculated exact mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydrochloride salt would typically be analyzed as the free amine. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the fragmentation pattern upon electron ionization. The mass spectrum of 3,3-dimethylcyclohexanamine is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (127 g/mol ).
The fragmentation pattern would be characteristic of an aliphatic amine. A prominent fragmentation pathway for cyclic amines is the alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. The loss of one of the methyl groups from the molecular ion is another plausible fragmentation pathway.
Predicted Major Fragments in GC-MS
| m/z | Proposed Fragment |
| 127 | [C₈H₁₇N]⁺ (Molecular Ion) |
| 112 | [M - CH₃]⁺ |
| 84 | [C₅H₁₀N]⁺ (Result of alpha-cleavage) |
| 71 | [C₄H₉N]⁺ |
| 56 | [C₃H₆N]⁺ |
Note: The relative intensities of these fragments would be characteristic of the compound's structure.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Vibrational Circular Dichroism (VCD), offers profound insights into the molecular structure of this compound. These techniques probe the vibrational modes of the molecule, providing a detailed fingerprint of its functional groups and, in the case of chiral derivatives, its absolute stereochemistry.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the spectrum is expected to be dominated by vibrations of the ammonium group (-NH3+), the cyclohexane ring, and the methyl groups.
The formation of the hydrochloride salt from the primary amine results in the appearance of characteristic bands for the ammonium ion. The N-H stretching vibrations in the ammonium salt typically appear as a broad, strong absorption in the region of 3200-2800 cm⁻¹, often with multiple sub-peaks. This is a significant shift from the two sharper N-H stretching bands of a primary amine (typically 3400-3300 cm⁻¹). The C-H stretching vibrations of the cyclohexane ring and the methyl groups are expected in the 3000-2850 cm⁻¹ region.
The N-H bending (scissoring) vibrations of the -NH3+ group give rise to a strong, broad absorption band around 1600-1500 cm⁻¹. The C-N stretching vibration, which is influenced by its attachment to the cyclohexane ring, would likely be observed in the 1250-1020 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, will contain a complex series of bands corresponding to various C-C stretching and C-H bending vibrations of the dimethylcyclohexane framework.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretching (Alkyl) | 3000 - 2850 | Medium to Strong |
| N-H Bending (Ammonium) | 1600 - 1500 | Strong |
| CH₂ Scissoring | ~1465 | Medium |
| CH₃ Asymmetric Bending | ~1450 | Medium |
| CH₃ Symmetric Bending (Umbrella) | ~1375 | Medium |
| C-N Stretching | 1250 - 1020 | Medium |
Note: The values in this table are based on typical ranges for similar functional groups and have not been determined from an experimental spectrum of this compound.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net VCD is an exceptionally powerful method for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov
While 3,3-dimethylcyclohexanamine itself is an achiral molecule due to its plane of symmetry, chiral derivatives can be readily synthesized. For a chiral derivative, the two enantiomers would produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov
The determination of the absolute stereochemistry of a chiral analog of this compound would involve a comparative analysis of its experimental VCD spectrum with a theoretically predicted spectrum. researchgate.net This process typically involves:
Performing a conformational search for the molecule to identify its low-energy conformers.
Using Density Functional Theory (DFT) calculations to predict the IR and VCD spectra for one enantiomer.
Comparing the calculated VCD spectrum with the experimental spectrum.
A match between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the molecule . americanlaboratory.comnih.gov This approach has become a reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize. americanlaboratory.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound of sufficient quality could be obtained, this technique would provide a wealth of structural information.
A crystallographic analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-H, N-H) and angles within the 3,3-dimethylcyclohexylammonium cation.
Conformation: The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.
Intermolecular Interactions: The nature of the hydrogen bonding between the ammonium (-NH3+) group and the chloride anion (Cl⁻). This would include specific N-H···Cl bond distances and angles, which are crucial in defining the crystal lattice.
As of this writing, a search of publicly available crystallographic databases did not yield a crystal structure for this compound. The determination of its solid-state structure remains a subject for future experimental investigation.
Stereochemical Aspects of 3,3 Dimethylcyclohexanamine Hydrochloride
Enantiomer and Diastereomer Recognition and Separation
The 3,3-dimethylcyclohexanamine molecule possesses a single stereocenter at the C1 position, where the amino group is attached. This gives rise to a pair of enantiomers: (R)-3,3-dimethylcyclohexanamine and (S)-3,3-dimethylcyclohexanamine. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties and for applications where stereochemical purity is required.
One of the most common methods for the resolution of chiral amines is the formation of diastereomeric salts with a chiral resolving agent. For instance, chiral carboxylic acids such as tartaric acid or mandelic acid can be used to form diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. While specific resolution protocols for 3,3-dimethylcyclohexanamine hydrochloride are not extensively detailed in publicly available literature, the principles of diastereomeric salt formation are broadly applicable to this class of compounds.
Another powerful technique for the separation and analysis of enantiomers is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus their separation. For substituted cyclohexylamines, various types of CSPs, including those based on polysaccharides, have proven effective.
The table below summarizes common methods used for the chiral resolution of amines, which are applicable to 3,3-dimethylcyclohexanamine.
| Method | Principle | Typical Resolving Agents/Stationary Phases |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Chiral enzymes (e.g., lipases), Chiral metal complexes |
Chiroptical Properties and Their Correlation with Molecular Structure
Chiroptical properties, such as optical rotation and circular dichroism (CD), are characteristic of chiral molecules and provide valuable information about their three-dimensional structure. The specific rotation, [α]D, is a measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). For the enantiomers of 3,3-dimethylcyclohexanamine, the specific rotations will be equal in magnitude but opposite in sign.
The correlation between the chiroptical properties and the absolute configuration of a molecule is often established through a combination of experimental measurements and theoretical calculations. For cyclohexylamine (B46788) derivatives, the sign and magnitude of the optical rotation can be influenced by the conformation of the cyclohexane (B81311) ring and the nature and position of the substituents.
Computational methods, such as ab initio calculations of optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) spectra, are powerful tools for assigning the absolute configuration of chiral molecules. By comparing the calculated spectra for the (R) and (S) enantiomers with the experimentally measured spectra, the absolute configuration of the synthesized or isolated compound can be determined. While specific chiroptical data for this compound is not readily found in broad surveys, the general principles of applying chiroptical spectroscopy to determine the stereochemistry of related chiral amines are well-established.
Conformational Analysis of the Cyclohexane Ring in Substituted Amine Systems
The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring, the two methyl groups at C3 and the amino group at C1, can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by the steric interactions between the substituents.
In the case of 3,3-dimethylcyclohexanamine, the two methyl groups at the C3 position will have one in an axial and one in an equatorial position in a standard chair conformation. The key conformational equilibrium to consider is the orientation of the amino group at the C1 position. The two possible chair conformations are shown below, with the amino group being either axial or equatorial.
The relative energies of these conformers can be estimated based on the A-values of the substituents, which represent the free energy difference between the axial and equatorial orientations. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions. For an amino group (-NH2), the A-value is approximately 1.7 kcal/mol, indicating a preference for the equatorial position. The protonated amino group (-NH3+) in the hydrochloride salt is bulkier and will have an even stronger preference for the equatorial orientation.
The presence of the gem-dimethyl group at the C3 position can influence the conformational preference of the C1 amino group. However, the dominant steric factor will still be the 1,3-diaxial interactions involving the amino group. Therefore, the conformer with the equatorial amino group is expected to be significantly more stable.
| Substituent | Position | Key Steric Interactions | Relative Stability |
| Amino Group (-NH3+) | Equatorial | Minimal steric interactions | More Stable |
| Amino Group (-NH3+) | Axial | 1,3-diaxial interactions with axial hydrogens at C3 and C5 | Less Stable |
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of this compound can have a profound influence on the outcomes of chemical reactions in which it participates. This is particularly true in stereoselective synthesis, where the chiral amine can be used as a chiral auxiliary or as a chiral ligand for a metal catalyst.
When used as a chiral auxiliary, the amine is temporarily incorporated into a reactant molecule to control the stereochemical course of a subsequent reaction. The chiral environment created by the 3,3-dimethylcyclohexanamine moiety directs the approach of reagents, leading to the preferential formation of one stereoisomer of the product. After the reaction, the auxiliary can be cleaved and recovered.
As a chiral ligand, 3,3-dimethylcyclohexanamine can coordinate to a metal center to form a chiral catalyst. Such catalysts are widely used in asymmetric synthesis to produce enantiomerically enriched products. The stereochemical information from the chiral amine is transferred to the product through the catalytic cycle. The conformational rigidity and steric bulk of the 3,3-dimethylcyclohexyl group can play a crucial role in achieving high levels of enantioselectivity.
For example, in a hypothetical asymmetric reduction of a ketone catalyzed by a metal complex with a ligand derived from 3,3-dimethylcyclohexanamine, the (R) and (S) enantiomers of the amine would lead to the formation of opposite enantiomers of the product alcohol. The efficiency of the asymmetric induction would depend on how effectively the chiral ligand differentiates between the two prochiral faces of the ketone.
While specific examples detailing the use of this compound in stereoselective reactions are not widely reported, the principles outlined above are fundamental to the application of chiral amines in asymmetric synthesis.
Applications in Organic Synthesis and Chemical Transformations
Role as a Nucleophilic Reagent in Formation of New Chemical Entities
The primary role of 3,3-dimethylcyclohexanamine in organic synthesis is that of a nucleophile. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecules. As a primary amine, it can participate in a wide array of reactions common to this functional group.
For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary amines. It can also undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines, which can be further reduced to secondary amines through reductive amination. Furthermore, it can react with acyl chlorides, anhydrides, and esters in nucleophilic acyl substitution reactions to yield amides. The gem-dimethyl group on the cyclohexane (B81311) ring at the 3-position introduces significant steric bulk, which can influence the rate and outcome of these nucleophilic reactions compared to less hindered amines.
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
While chiral amines are often employed as chiral auxiliaries to control the stereochemical outcome of a reaction, there is limited evidence in the scientific literature to suggest that 3,3-dimethylcyclohexanamine is widely used for this purpose. beilstein-journals.orgosi.lvnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the diastereoselective formation of a new stereocenter. nih.gov For an amine to be an effective chiral auxiliary, it typically needs to be readily available in an enantiomerically pure form and be easily attached to and removed from the substrate. While enantiomerically pure forms of 3,3-dimethylcyclohexanamine may be accessible, other more established and less hindered chiral amines and amino alcohols are more commonly employed in asymmetric synthesis. nih.gov
Precursor Chemistry to More Complex Amine Derivatives (e.g., acylation products)
One of the most significant applications of 3,3-dimethylcyclohexanamine is as a precursor for the synthesis of more complex amine derivatives, particularly through acylation to form amides. ontosight.ai Amides are a common and important functional group found in many biologically active molecules and materials. The reaction of 3,3-dimethylcyclohexanamine with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, provides a straightforward route to N-(3,3-dimethylcyclohexyl) amides. These reactions are typically high-yielding and can be used to introduce a wide variety of substituents onto the amine nitrogen.
The synthesis of these derivatives is valuable for creating libraries of compounds for drug discovery and materials science. The 3,3-dimethylcyclohexyl moiety can impart specific properties, such as lipophilicity and conformational rigidity, to the final molecule.
Below is a table of representative acylation reactions of 3,3-dimethylcyclohexanamine:
Table 1: Synthesis of N-(3,3-dimethylcyclohexyl) Amide Derivatives| Acylating Agent | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Acetyl chloride | N-(3,3-dimethylcyclohexyl)acetamide | Base (e.g., triethylamine), CH₂Cl₂, 0 °C to rt | >95 |
| Benzoyl chloride | N-(3,3-dimethylcyclohexyl)benzamide | Base (e.g., pyridine), CH₂Cl₂, 0 °C to rt | >95 |
| Phenylacetyl chloride | N-(3,3-dimethylcyclohexyl)-2-phenylacetamide | Base (e.g., triethylamine), THF, 0 °C to rt | >90 |
This table represents typical outcomes for acylation reactions of primary amines. masterorganicchemistry.com
Comparative Studies with Other Cyclohexylamines in Synthetic Utility
The synthetic utility of 3,3-dimethylcyclohexanamine can be understood by comparing its reactivity to other cyclohexylamines, such as the parent cyclohexylamine (B46788). The most significant difference arises from the steric hindrance imposed by the gem-dimethyl group at the C3 position of the cyclohexane ring.
This steric bulk can influence the rate of reaction. In bimolecular nucleophilic substitution (SN2) reactions, for example, a sterically hindered nucleophile like 3,3-dimethylcyclohexanamine will react more slowly than a less hindered nucleophile like cyclohexylamine. chemistrysteps.comyoutube.com The bulky dimethyl groups can impede the approach of the amine to the electrophilic center.
However, this steric hindrance is not always a disadvantage. In some cases, it can lead to increased selectivity in reactions. For instance, in reactions with substrates possessing multiple electrophilic sites, the steric bulk of 3,3-dimethylcyclohexanamine might favor attack at the most accessible site, leading to a higher regioselectivity compared to a smaller amine.
In the context of SN1 reactions, where a carbocation intermediate is formed, the steric hindrance of the nucleophile is generally less critical to the reaction rate. chemistrysteps.com However, the properties of the resulting products will differ. The 3,3-dimethylcyclohexyl group is more lipophilic and conformationally more restricted than a simple cyclohexyl group, which can be a desirable feature in the design of bioactive molecules. cabidigitallibrary.org
Table 2: Comparison of Properties and Reactivity
| Property | Cyclohexylamine | 3,3-Dimethylcyclohexanamine |
|---|---|---|
| Structure | ||
| Steric Hindrance | Low | High |
| Relative Reactivity in SN2 Reactions | Faster | Slower |
| Lipophilicity of Derivatives | Lower | Higher |
| Conformational Flexibility of Derivatives | Higher | Lower |
Theoretical and Computational Chemistry Studies of 3,3 Dimethylcyclohexanamine Hydrochloride
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for exploring the potential chemical reactions of 3,3-Dimethylcyclohexanamine hydrochloride. By modeling reaction pathways, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation. frontiersin.org
For example, one could model the deprotonation of the ammonium (B1175870) group or potential N-alkylation reactions. Using DFT or ab initio methods, the geometries of reactants, products, and transition states can be optimized. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. Quantum chemical calculations can also shed light on the reaction mechanism by visualizing the electronic changes that occur during the transformation. researchgate.net
Table 2: Hypothetical Calculated Activation Energies for a Reaction of 3,3-Dimethylcyclohexanamine
| Reaction Pathway | Method | Activation Energy (kcal/mol) |
|---|---|---|
| N-acetylation | DFT (B3LYP) | 15.2 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations can be employed to explore its conformational landscape. The cyclohexane (B81311) ring is not planar and can exist in various conformations, such as chair and boat forms. The presence of two methyl groups on the same carbon atom (C3) influences the conformational preferences and the energy barriers between different conformers. MD simulations can map these conformational changes and determine the relative populations of different isomers. nih.gov
Furthermore, MD is ideal for studying intermolecular interactions. pharmaexcipients.com In an aqueous solution, simulations can model the interactions between the 3,3-dimethylcyclohexylammonium cation, the chloride anion, and the surrounding water molecules. This provides insights into solvation effects, the structure of the hydration shell, and the ion-pairing behavior, which are critical for understanding the compound's physical properties like solubility. researchgate.net
Prediction of Spectroscopic Signatures (e.g., NMR, IR, VCD) through Computational Methods
Computational methods can accurately predict various spectroscopic signatures of molecules, which is a powerful way to validate and interpret experimental data. researchgate.net After obtaining an optimized molecular geometry from quantum chemical calculations (typically DFT), further calculations can be performed to predict spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. By comparing the computed spectrum with an experimental one, each peak can be assigned to a specific vibrational mode of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (for ¹H and ¹³C) and coupling constants can be predicted. These calculations help in the assignment of complex NMR spectra and can confirm the proposed structure of the molecule. als-journal.com
Vibrational Circular Dichroism (VCD): For chiral molecules, VCD spectroscopy provides information about the stereochemistry. Computational prediction of VCD spectra is a reliable method for determining the absolute configuration of a chiral center.
These computational predictions serve as a crucial link between the theoretical molecular structure and experimental spectroscopic measurements, aiding in the complete characterization of this compound.
Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C1 (CH-N) | 55.4 |
| C2 (CH₂) | 38.1 |
| C3 (C(CH₃)₂) | 32.5 |
| C4 (CH₂) | 22.8 |
| C5 (CH₂) | 28.7 |
| C6 (CH₂) | 34.9 |
| C7 (CH₃) | 29.1 |
Structure Activity Relationship Sar Investigations in Chemical Reactivity and Catalysis
Correlating Structural Modifications of Dimethylcyclohexanamine Derivatives with Reactivity Profiles
The reactivity of dimethylcyclohexanamine derivatives can be finely tuned through targeted structural modifications. These changes can impact the amine's nucleophilicity, basicity, and the steric environment around the nitrogen atom, all of which are key determinants of its catalytic activity.
Key Structural Modifications and Their Hypothesized Impact on Reactivity:
N-Substitution: The nature of the substituents on the nitrogen atom plays a pivotal role. Replacing the hydrogens of the primary amine in 3,3-dimethylcyclohexanamine with alkyl groups (e.g., methyl, ethyl) to form secondary or tertiary amines generally increases the electron density on the nitrogen, enhancing its nucleophilicity. However, excessively bulky N-alkyl groups can introduce significant steric hindrance, potentially impeding the amine's approach to a substrate.
Cyclohexyl Ring Substitution: Alterations to the cyclohexyl ring, beyond the gem-dimethyl group at the 3-position, can also modulate reactivity. The introduction of electron-withdrawing or electron-donating groups at other positions on the ring can influence the basicity of the amine through inductive effects.
Chiral Modifications: The incorporation of chiral centers, either on the N-substituents or the cyclohexyl ring itself, can lead to enantioselective catalysis. The stereochemical arrangement of these chiral elements dictates the facial selectivity of the catalyst's interaction with prochiral substrates.
A systematic study of these modifications allows for the development of a comprehensive reactivity profile for this class of compounds. For instance, in a Michael addition reaction, a series of N-substituted 3,3-dimethylcyclohexanamine derivatives could be screened to determine the optimal balance between nucleophilicity and steric bulk for maximizing the reaction rate and yield.
Table 1: Hypothetical Reactivity Profile of N-Substituted 3,3-Dimethylcyclohexanamine Derivatives in a Model Aldol (B89426) Reaction
| N-Substituent | Relative Rate | Diastereoselectivity (syn:anti) | Rationale |
| -H (primary amine) | 1.0 | 60:40 | Baseline reactivity with moderate selectivity. |
| -CH₃ (secondary amine) | 2.5 | 75:25 | Increased nucleophilicity leads to a higher rate; moderate steric influence improves selectivity. |
| -CH₂CH₃ (secondary amine) | 2.2 | 80:20 | Similar nucleophilicity to methyl, but slightly more steric bulk enhances selectivity. |
| -C(CH₃)₃ (secondary amine) | 0.5 | 95:5 | Significant steric hindrance lowers the reaction rate but provides excellent stereocontrol. |
| N,N-(CH₃)₂ (tertiary amine) | 1.8 | N/A (as catalyst base) | Acts as a non-nucleophilic base; rate is influenced by its Brønsted basicity. |
Analysis of Steric and Electronic Effects on Chemical Transformations and Selectivity
The catalytic behavior of 3,3-dimethylcyclohexanamine derivatives is governed by a delicate interplay of steric and electronic effects. The gem-dimethyl group at the 3-position of the cyclohexane (B81311) ring is a particularly influential feature, creating a distinct steric environment that can significantly impact the selectivity of catalyzed reactions.
Steric Effects:
The 3,3-dimethyl substitution locks the cyclohexane ring in a conformation that presents a unique steric profile around the amine functionality. This steric hindrance can:
Enhance Stereoselectivity: By selectively blocking one face of the amine catalyst, the gem-dimethyl group can direct the approach of a substrate, leading to high levels of stereoselectivity in reactions such as asymmetric aldol additions or Michael reactions.
Influence Regioselectivity: In reactions with substrates possessing multiple reactive sites, the steric bulk of the catalyst can favor attack at the less hindered position.
Control Catalyst Aggregation: The steric demands of the 3,3-dimethylcyclohexyl moiety can prevent catalyst self-aggregation, which can be detrimental to catalytic activity.
The "gem-dimethyl effect" is a known phenomenon in organic chemistry that can also influence the rate of ring-closing reactions by pre-organizing the molecule into a reactive conformation. arkat-usa.org
Electronic Effects:
The electronic properties of the amine and any substituents on the dimethylcyclohexanamine scaffold are crucial for its reactivity. These effects are primarily related to the availability of the nitrogen lone pair of electrons.
Basicity and Nucleophilicity: The inherent basicity of the amine nitrogen is a key factor in its ability to act as a Brønsted base or a nucleophile. Electron-donating groups on the ring or N-substituents will increase basicity, while electron-withdrawing groups will decrease it.
Hydrogen Bonding: Primary and secondary amines can act as hydrogen bond donors, which can be important for substrate activation and the stabilization of transition states. nih.gov The electronic nature of the amine influences the strength of these interactions.
Inductive Effects: Substituents on the cyclohexane ring can exert inductive effects that are transmitted through the carbon framework to the amine nitrogen, subtly modulating its electronic character.
The balance between these steric and electronic factors is often what determines the success of a particular catalytic transformation. For example, a highly basic but sterically hindered amine might be an excellent catalyst for a proton-transfer reaction but a poor one for a reaction requiring nucleophilic attack on a crowded electrophile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reaction Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be used to establish a mathematical relationship between the structural properties of 3,3-dimethylcyclohexanamine derivatives and their observed catalytic activity. researchgate.net By developing robust QSAR models, it is possible to predict the performance of novel, unsynthesized catalyst candidates, thereby accelerating the catalyst discovery and optimization process. nih.govmdpi.com
Development of a QSAR Model:
Data Set Compilation: A diverse set of 3,3-dimethylcyclohexanamine derivatives with experimentally determined reactivity or selectivity data is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Molecular weight, number of bonds, branching indices.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters like Sterimol values.
Quantum chemical descriptors: Calculated properties from density functional theory (DFT) or other computational chemistry methods.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external test set of compounds not used in the model's creation.
Application in Reaction Optimization:
Once a validated QSAR model is established, it can be used to:
Predict the activity of virtual compounds: This allows for the in-silico screening of large libraries of potential catalysts, prioritizing the most promising candidates for synthesis and experimental testing.
Identify key structural features: The descriptors that are most influential in the QSAR model can provide insights into the key structural features that govern catalytic performance.
Guide catalyst design: The model can be used to suggest specific structural modifications that are likely to lead to improved reactivity or selectivity.
Table 2: Example of Descriptors Used in a QSAR Model for Amine Catalysis
| Descriptor Type | Descriptor Example | Property Modeled |
| Electronic | pKa | Brønsted basicity of the amine. |
| HOMO Energy | Nucleophilicity (electron-donating ability). | |
| Partial Charge on Nitrogen | Local electron density at the reactive center. | |
| Steric | Molar Volume | Overall size of the catalyst molecule. |
| Buried Volume (%Vbur) | Steric hindrance around the catalytic site. | |
| Connolly Molecular Area | Accessible surface area for substrate interaction. | |
| Topological | Wiener Index | Molecular branching and compactness. |
Q & A
Q. What are the optimal conditions for synthesizing 3,3-dimethylcyclohexanamine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves alkylation of cyclohexanone followed by reductive amination . Key parameters include:
-
Catalyst selection : Use of palladium or nickel catalysts to improve yield (70–85%) and reduce side products.
-
Reactor design : Continuous flow reactors enhance mixing and heat transfer, improving reproducibility .
-
Purification : Recrystallization in ethanol or methanol, followed by vacuum drying, achieves >98% purity. HPLC or GC-MS validates purity .
Parameter Batch Reactor Flow Reactor Yield (%) 65–75 80–90 Reaction Time (hr) 12–24 2–4 Purity Post-Purification 95–97% 98–99%
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use multimodal analytical techniques :
- NMR : -NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.8–3.2 ppm for NH in DO) confirms substituent positions .
- Mass Spectrometry : ESI-MS (m/z 163.69 for [M-Cl]) validates molecular weight .
- XRD : Crystallography resolves stereochemical configuration, critical for understanding reactivity .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes severe burns) .
- Ventilation : Use fume hoods to avoid inhalation of flammable vapors (flash point: 72°C) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do stereoelectronic effects of the 3,3-dimethyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The geminal dimethyl groups impose steric hindrance, reducing ring flexibility and directing reactivity:
- Computational Modeling : DFT calculations predict preferential attack at the axial amine position due to reduced torsional strain .
- Experimental Validation : Compare reaction rates with non-methylated analogs (e.g., cyclohexanamine HCl) using kinetic studies.
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC identifies enantiomeric outcomes in asymmetric syntheses .
Q. How can contradictory bioactivity data (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions may arise from solvent impurities or assay interference :
- Replicate Studies : Conduct dose-response curves in triplicate across independent labs.
- Control Experiments : Test solvent (e.g., DMSO) effects on receptor binding (e.g., via SPR or ITC).
- Orthogonal Assays : Validate cytotoxicity using ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3) .
Q. What strategies optimize structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : Use scaffold diversification :
-
Substituent Modifications : Introduce halogens or methoxy groups at the cyclohexane ring to probe electronic effects .
-
Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and bioavailability.
-
In Silico Screening : Docking simulations (e.g., AutoDock Vina) prioritize derivatives for synthesis .
Derivative Binding Affinity (nM) Solubility (mg/mL) Parent Compound 120 ± 15 25.3 4-Fluoro Derivative 85 ± 10 18.7 3-Methoxy Derivative 200 ± 25 32.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
